2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
Description
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the spiro system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 9-position provides functional versatility for further derivatization. This compound is widely utilized in medicinal chemistry as a rigid scaffold to modulate pharmacokinetic properties or to explore structure-activity relationships (SAR) in drug discovery . Its molecular formula is C₁₇H₂₇NO₅, with a molecular weight of 325.40 g/mol .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCUGKGUFDPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718457 | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251008-89-5 | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is constructed through a cyclization reaction, often involving the use of a suitable precursor such as a lactam or an amine.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Organic Synthesis
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure provides stability and selectivity in reactions, making it a valuable building block for various synthetic pathways.
Medicinal Chemistry
This compound is explored for its potential as a drug candidate or as a precursor in pharmaceutical development. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
Biochemical Studies
In biochemistry, it is employed to study enzyme mechanisms and protein-ligand interactions. The ability of this compound to modulate enzyme activity positions it as a useful tool in understanding biochemical pathways.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit antimicrobial properties. The compound's reactivity allows for the formation of derivatives that target bacterial enzymes, showcasing its potential in developing new antibiotics.
Case Study 2: Enzyme Inhibition Studies
In studies examining enzyme inhibition, this compound has been shown to interact with specific enzymes involved in metabolic pathways. By modifying its structure, researchers have been able to enhance its inhibitory effects, indicating its value as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares 2-(tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid with structurally related spirocyclic and Boc-protected compounds, focusing on structural features , physicochemical properties , and applications .
Structural Comparisons
Key Observations :
- Ring Size and Rigidity : The spiro[5.5] system in the target compound provides greater conformational rigidity compared to spiro[4.5] derivatives (e.g., 2-azaspiro[4.5]decane-7-carboxylic acid), which may influence binding affinity in drug-target interactions .
- Heteroatom Substitution : The 2-oxa analog introduces an oxygen atom into the spiro system, altering electronic properties and metabolic stability .
Physicochemical Properties
Key Observations :
- The carboxylic acid group enhances water solubility compared to ketone-containing analogs.
- The 2-oxa derivative exhibits improved solubility due to increased polarity from the oxygen atom .
Biological Activity
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, with the CAS number 1352882-80-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 297.39 g/mol
- CAS Number : 1352882-80-4
- Purity : Typically above 95% in commercial preparations .
Antibacterial Activity
Research has indicated that derivatives of the spirocyclic structure similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | IC (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.195 |
| Compound B | Staphylococcus aureus | 0.250 |
| Compound C | Escherichia coli | 0.300 |
The compound's structure allows for interaction with bacterial cell walls or metabolic pathways, leading to inhibition of growth or cell death .
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the spirocyclic structure may interfere with essential bacterial processes such as protein synthesis or cell wall integrity.
Case Studies
-
Study on Antibacterial Efficacy :
A study synthesized various derivatives of azaspiro compounds and evaluated their antibacterial activities using the MTT assay against four bacterial strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a promising avenue for new antibacterial agents . -
Structure-Activity Relationship (SAR) :
An analysis of SAR revealed that modifications in the side chains of azaspiro compounds significantly influenced their biological activity. The presence of bulky groups such as tert-butoxycarbonyl was found to enhance antibacterial potency, likely due to improved lipophilicity and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
